Superior Potency Against Japanese Encephalitis Virus (JEV) Replication Compared to Tubastatin A
Tubacin exhibits significantly greater potency in inhibiting JEV replication compared to the structurally distinct HDAC6 inhibitor Tubastatin A (TBSA). In human cerebellar medulloblastoma cells, Tubacin reduced virus yield with an IC50 of 0.26 µM, whereas TBSA showed an IC50 of 1.75 µM, representing a 6.7-fold difference [1]. Additionally, Tubacin meaningfully blocked the production of intracellular infectious virus particles (IC50 = 1.52 µM), an effect not observed with TBSA [1].
| Evidence Dimension | Inhibition of JEV virus yield |
|---|---|
| Target Compound Data | IC50 = 0.26 µM |
| Comparator Or Baseline | Tubastatin A (TBSA): IC50 = 1.75 µM |
| Quantified Difference | 6.7-fold greater potency for Tubacin |
| Conditions | Human cerebellar medulloblastoma cells infected with JEV |
Why This Matters
For researchers studying flavivirus replication or screening HDAC6 inhibitors as host-targeting antivirals, Tubacin provides superior potency and a distinct mechanistic profile that justifies its selection over Tubastatin A.
- [1] Lu, C. Y., et al. (2017). Tubacin, an HDAC6 Selective Inhibitor, Reduces the Replication of the Japanese Encephalitis Virus via the Decrease of Viral RNA Synthesis. International Journal of Molecular Sciences, 18(5), 954. View Source
